Rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is a synthetic chemical compound classified under the category of thiadiazole derivatives. Its chemical structure features a morpholine ring and an oxirane (epoxide) moiety, which contribute to its unique properties and potential applications in medicinal chemistry. The compound has the following identifiers:
The synthesis of rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine involves several steps that typically include the formation of the thiadiazole ring followed by the introduction of the oxirane group and morpholine moiety.
The molecular structure of rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine consists of:
The compound's structural formula can be represented using SMILES notation as C(C1=NSN=C1C(=O)OCC2CCN(CC2)C(C)C)OC
. This notation reflects the connectivity and arrangement of atoms within the molecule.
Rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine can participate in various chemical reactions:
These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing derivatives with specific properties .
The mechanism of action for rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The presence of both the thiadiazole and morpholine groups suggests potential interactions with various biochemical pathways:
Further studies are needed to clarify these mechanisms and establish specific targets .
Rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling and application in laboratory settings .
Rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine has potential applications in various fields:
Research into its efficacy and safety profiles is ongoing to fully explore these applications .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0